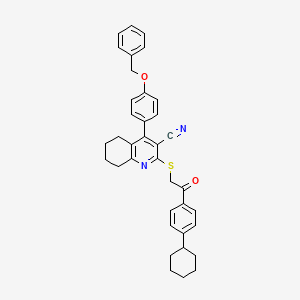
4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C37H36N2O2S and its molecular weight is 572.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 332045-26-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C37H36N2O2S
- Molecular Weight : 572.77 g/mol
- Purity : Typically around 95% in research applications.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study involving breast cancer cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxic effects against these cells .
The proposed mechanism of action involves the modulation of several signaling pathways:
- Inhibition of Angiogenesis : The compound has been observed to downregulate vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing them from proliferating .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications at the benzyloxy and cyclohexylphenyl groups have been studied to optimize potency and selectivity. For instance:
- Substituting different groups on the tetrahydroquinoline core has shown variations in activity against different cancer types.
- The presence of the thioether linkage enhances lipophilicity, improving cellular uptake .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer (MCF-7) | 12 | Apoptosis induction |
| Anticancer | Lung Cancer (A549) | 15 | Cell cycle arrest |
| Antimicrobial | Mycobacterium tuberculosis | 10 | Inhibition of cell wall synthesis |
Case Studies
- Breast Cancer Study : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent .
- Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable activity against Mycobacterium tuberculosis, with an MIC value comparable to standard antitubercular drugs . This suggests potential applications beyond oncology.
- Neuroprotective Effects : Preliminary studies indicate that the compound may also possess neuroprotective properties, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
Wissenschaftliche Forschungsanwendungen
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to 4-(4-(Benzyloxy)phenyl)-2-((2-(4-cyclohexylphenyl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Inhibition of Enzymatic Activity :
- Potential as a PPARα Agonist :
Case Studies
- Antitumor Efficacy :
- Metabolic Studies :
Eigenschaften
IUPAC Name |
2-[2-(4-cyclohexylphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O2S/c38-23-33-36(30-19-21-31(22-20-30)41-24-26-9-3-1-4-10-26)32-13-7-8-14-34(32)39-37(33)42-25-35(40)29-17-15-28(16-18-29)27-11-5-2-6-12-27/h1,3-4,9-10,15-22,27H,2,5-8,11-14,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCXHLYLPIQIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













